3-Fluoro-4,5-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4,5-dimethylbenzoic acid is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.17 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9FO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4H,1-2H3,(H,11,12) . This indicates the presence of a carboxylic acid group (-COOH) and a fluorine atom attached to a benzene ring, which is further substituted with two methyl groups (-CH3).Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Fluorophore Development for Aluminium Detection
Lambert et al. (2000) explored the development of fluorophores for selective aluminium (Al³⁺) detection. This study involved the synthesis and characterization of ligands containing phenolic substituted thiazoline chromophores. These ligands exhibited selectivity in complexing for Al³⁺ over other metal ions, representing an initial stage in the development of Al³⁺ specific fluorophores for biological use. This research is significant in the context of studying intracellular Al³⁺, which has applications in biomedical and environmental sciences (Lambert et al., 2000).
Antiproliferative Agents Synthesis
A study by Prasad et al. (2009) focused on synthesizing novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents. The research revealed that certain heterocyclic ring substitutions at the N-terminal of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole were responsible for antiproliferative activity, indicating their potential use in cancer therapy (Prasad et al., 2009).
Organic Synthesis Intermediate
Conductance Study in Aqueous Solution
A study by Strong et al. (1988) investigated the conductance of various substituted benzoic acids in aqueous solutions. The research provided insights into the behavior of these acids, including those with fluorine substitutions, in aqueous environments. This study is essential for understanding the physical chemistry of such compounds in biological and environmental systems (Strong et al., 1988).
Molecular Logic Devices Based on ICT and PET Mechanisms
ZammitRamon et al. (2015) developed 1,3,5-triarylpyrazolines as pH-driven molecular logic devices using a “receptor1-fluorophore-spacer-receptor2” format. These molecules exhibited specific photophysical properties based on internal charge transfer (ICT) and photoinduced electron transfer (PET) mechanisms, which could be applied in the development of sophisticated molecular sensors and devices (ZammitRamon et al., 2015).
Safety and Hazards
The safety information available indicates that 3-Fluoro-4,5-dimethylbenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Benzoic acid derivatives are often used in the synthesis of a wide range of compounds. They can act as precursors for the synthesis of various pharmaceuticals .
Mode of Action
The exact mode of action would depend on the specific compound that “3-Fluoro-4,5-dimethylbenzoic acid” is turned into. In general, benzoic acid derivatives might interact with biological targets through processes like free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Again, this would depend on the specific compound that “this compound” is turned into. Benzoic acid derivatives can be involved in a variety of biochemical pathways depending on their specific chemical structure .
Result of Action
The molecular and cellular effects would depend on the specific compound that “this compound” is turned into. It’s possible that it could have a variety of effects depending on the target and the specific biochemical pathway involved .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, its storage temperature is typically room temperature .
Properties
IUPAC Name |
3-fluoro-4,5-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFCSGCTGDQWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427404-89-4 |
Source
|
Record name | 3-fluoro-4,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.